

Spectroscopic Profile of N-Methyl-d4-pyrrole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Methyl pyrrole-d4*

Cat. No.: *B574978*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-d4-pyrrole (N-Methyl-d3-pyrrole-2,3,4,5-d4), a deuterated isotopologue of N-Methylpyrrole. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds for mechanistic studies, as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS, or to alter metabolic profiles.^[1]

Spectroscopic Data Summary

Precise experimental spectroscopic data for N-Methyl-d4-pyrrole is not readily available in public spectral databases. However, the expected spectra can be predicted based on the well-established spectroscopic data of non-deuterated N-Methylpyrrole and the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H, ¹³C, and ²H NMR data for N-Methyl-d4-pyrrole.

Table 1: Predicted ¹H NMR Data for N-Methyl-d4-pyrrole

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.6	Singlet (residual protons)	N-CD ₃
~6.6	Singlet (residual protons)	C2/C5-D
~6.1	Singlet (residual protons)	C3/C4-D

Note: In a fully deuterated sample, the proton NMR spectrum would ideally show no signals. The predicted signals correspond to the potential presence of residual, non-deuterated compound.

Table 2: Predicted ¹³C NMR Data for N-Methyl-d4-pyrrole

Chemical Shift (δ) ppm	Multiplicity	Assignment
~121	Triplet	C2/C5-D
~108	Triplet	C3/C4-D
~36	Septet	N-CD ₃

Note: The chemical shifts are based on data for N-Methylpyrrole and may be slightly altered by isotopic effects. The multiplicity is due to coupling with deuterium (I=1), following the 2nI+1 rule.

Table 3: Predicted ²H NMR Data for N-Methyl-d4-pyrrole

Chemical Shift (δ) ppm	Assignment
~6.6	C2/C5-D
~6.1	C3/C4-D
~3.6	N-CD ₃

Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-d4-pyrrole is expected to show significant shifts in vibrational frequencies involving C-H and N-CH₃ bonds compared to its non-deuterated counterpart due to

the heavier mass of deuterium.

Table 4: Predicted IR Absorption Bands for N-Methyl-d4-pyrrole

Wavenumber (cm ⁻¹)	Assignment
~2250-2100	C-D Stretching
~1500-1400	Pyrrole Ring Stretching
~1100-1000	C-D Bending
~900-800	C-D Bending

Mass Spectrometry (MS)

The mass spectrum of N-Methyl-d4-pyrrole will be characterized by a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms on the pyrrole ring and three on the methyl group.

Table 5: Predicted Mass Spectrometry Data for N-Methyl-d4-pyrrole

m/z	Assignment
88	Molecular Ion [M] ⁺
87	[M-D] ⁺
71	[M-CD ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of N-Methyl-d₄-pyrrole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2]

¹H NMR Acquisition:

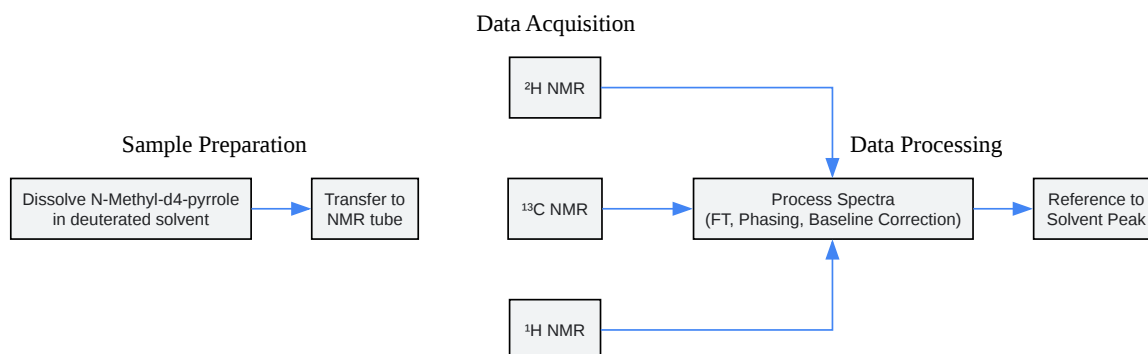
- Acquire a one-dimensional proton spectrum using a standard pulse program.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak.[2]

¹³C NMR Acquisition:

- Acquire a one-dimensional proton-decoupled carbon spectrum.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
- Use a sufficient number of scans for adequate signal-to-noise.

²H NMR Acquisition:

- Acquire a one-dimensional deuterium spectrum.
- Set the spectral width to cover the expected chemical shift range for deuterium.



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NMR Spectroscopy Experimental Workflow.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place one drop of neat N-Methyl-d4-pyrrole between two polished salt plates (e.g., NaCl or KBr).[2]

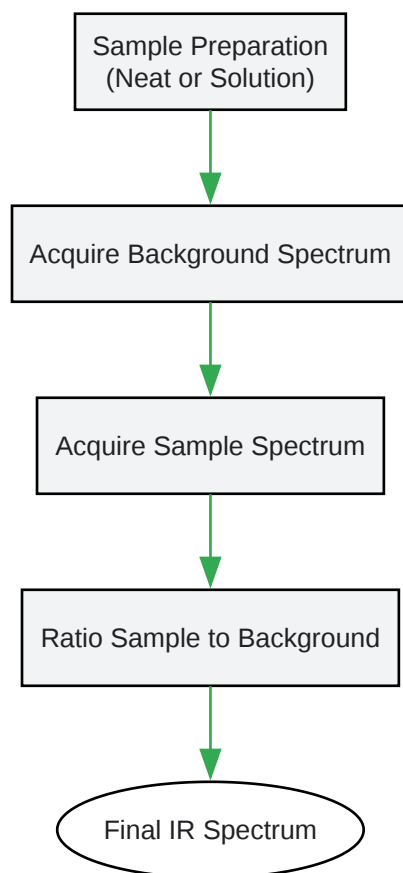
Sample Preparation (Solution):

- Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.[2]

Data Acquisition:

- Record a background spectrum of the salt plates or the solvent-filled cell.[2]
- Place the sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[2]

- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[2]



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FT-IR Spectroscopy Experimental Workflow.

Mass Spectrometry

Sample Introduction:

- Introduce the sample via a suitable method such as direct infusion or through a gas or liquid chromatograph.

Ionization:

- Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

- Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.



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Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for the characterization of N-Methyl-d4-pyrrole. While direct experimental data is currently limited in the public domain, the information presented here, derived from the analysis of its non-deuterated analog and established spectroscopic principles, serves as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry. The provided workflows offer a clear and concise guide for the acquisition of high-quality spectroscopic data for this and similar deuterated compounds.

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References

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